Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure
91890-00-5 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
N.o CAS:91890-00-5
MF:C10H19BO2
MW:182.067663431168
MDL:MFCD23381515
CID:1971235
PubChem ID:13267416
Update Time:2025-06-07

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
    • (Z)-2-Buten-2-ylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)
    • 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
    • 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane
    • MFCD23381515
    • EN300-7473222
    • SCHEMBL8755352
    • EN300-380996
    • 91890-00-5
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-
    • 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 91890-02-7
    • 2-Buten-2-ylboronicacidpinacolester
    • CS-0129371
    • (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-160948
    • Z3245419224
    • MDL: MFCD23381515
    • Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+
    • Chave InChI: HEZPWTQUZJEVQF-BQYQJAHWSA-N
    • SMILES: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

Propriedades Computadas

  • Massa Exacta: 182.1478100g/mol
  • Massa monoisotópica: 182.1478100g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 215
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-1g
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
1g
5071.29CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-5g
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
5g
20268.21CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-500mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
500mg
2959.67CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-250mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
250mg
1908.1CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-100mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
100mg
1382.31CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-50mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
50mg
1110.94CNY 2021-05-07
Chemenu
CM328703-1g
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95%+
1g
$1850 2022-08-31
Chemenu
CM328703-5g
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95%+
5g
$6475 2022-08-31
eNovation Chemicals LLC
Y1009466-100mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 95%
100mg
$255 2024-07-28
eNovation Chemicals LLC
Y1009466-250mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 95%
250mg
$370 2024-07-28

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Referência
Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ;  2 min, rt; 48 h, 50 °C
1.2 Reagents: Water ;  0 °C
Referência
Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides
Yang, Chao ; Gao, Yadong; Bai, Songlin; Jiang, Chao ; Qi, Xiangbing, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

Método de produção 3

Condições de reacção
Referência
Product subclass 10: vinyloxyboranes
Gennari, C.; Ceccarelli, S.; Piarulli, U., Science of Synthesis, 2004, 6, 337-401

Método de produção 4

Condições de reacção
Referência
Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins
Lu, Peng; Wang, Hongliang ; Mao, Yihui; Hong, Xin ; Lu, Zhan, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

Método de produção 5

Condições de reacção
1.1 Catalysts: Sodium triethylborohydride ,  2688877-55-4 Solvents: Pentane ,  Tetrahydrofuran ;  2 h, rt
Referência
Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates
Xu, Songgen; Geng, Peiyu; Li, Yuling; Liu, Guixia ; Zhang, Lei; et al, ACS Catalysis, 2021, 11(16), 10138-10147

Método de produção 6

Condições de reacção
1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ;  < 60 min, 68 °C
Referência
Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity
Narro, Ana L.; Arman, Hadi D.; Tonzetich, Zachary J., Inorganic Chemistry, 2022, 61(27), 10477-10485

Método de produção 7

Condições de reacção
1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ;  6 h, 60 °C
Referência
Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst
Lawson, James R.; Wilkins, Lewis C. ; Melen, Rebecca L., Chemistry - A European Journal, 2017, 23(46), 10997-11000

Método de produção 8

Condições de reacção
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  rt → 45 °C; 48 h, 45 °C
Referência
Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters
Chen, Jack L.-Y.; Scott, Helen K.; Hesse, Matthew J.; Willis, Christine L.; Aggarwal, Varinder K., Journal of the American Chemical Society, 2013, 135(14), 5316-5319

Método de produção 9

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Referência
Preparation of heterocyclic compounds as TEAD degraders and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ;  rt
Referência
Preparation of heterocycles as TEAD inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  0 °C; 48 h, 45 °C
Referência
Radical-polar crossover reactions of vinylboron ate complexes
Kischkewitz, Marvin ; Okamoto, Kazuhiro ; Mueck-Lichtenfeld, Christian; Studer, Armido, Science (Washington, 2017, 355(6328), 936-938

Método de produção 12

Condições de reacção
1.1 Reagents: Water
Referência
Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes
Hoffmann, Reinhard W.; Ditrich, Klaus; Froech, Sybille, Liebigs Annalen der Chemie, 1987, (11), 977-85

Método de produção 13

Condições de reacção
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Referência
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; Segura, Lucas; Marek, Ilan, Chemical Science, 2020, 11(23), 5944-5949

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

Fornecedores recomendados
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD